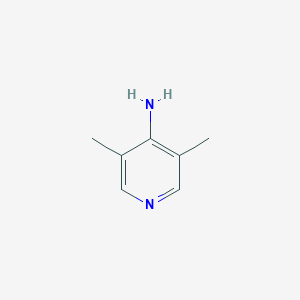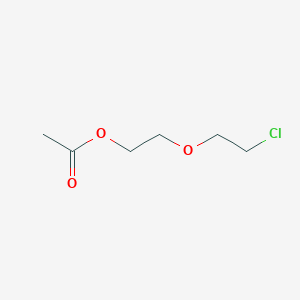
Hydroxide
Vue d'ensemble
Description
Hydroxide, also known as the hydroxyl ion, is a negatively charged molecule consisting of one oxygen atom and one hydrogen atom. It is a key component in many chemical reactions and plays an important role in various scientific research applications.
Applications De Recherche Scientifique
Magnesium Hydroxide and Oxide Applications : Magnesium hydroxide (Mg(OH)₂) and magnesium oxide (MgO) are noted for their broad application potential in science and practical uses. These include their roles as antibacterial agents, neutralizers of pollutants in fresh and wastewater, components of membranes, and notably, as flame retardants. Magnesium oxide, in particular, is recognized for its use as a fire-resistant and insulating material, and in applications such as adsorbents, active catalysts, and catalyst supports (Pilarska, Klapiszewski, & Jesionowski, 2017).
Sodium Hydroxide in Waste Treatment : The separation of sodium salts from alkaline tank waste using liquid-liquid extraction chemistry, particularly focusing on sodium hydroxide, was studied for its potential in reducing the volume of tank waste and recycling valuable components (Moyer, Marchand, Bonnesen, Bryan, & Haverlock, 2002).
Layered Double Hydroxide in Nanotoxicology : Layered double hydroxide (LDH) nanomaterials are under research for their potential in drug and gene delivery. The study of their in vivo delivery kinetics, persistence, and bioaccumulation is critical in the field of nanotoxicology (Musumeci, Schiller, Xu, Minchin, Martin, & Smith, 2010).
Nickel Hydroxide in Electrochemical Applications : Nickel hydroxide (Ni(OH)₂) is extensively studied for its application in Ni-based alkaline rechargeable batteries and other electrochemical devices. Research into nanostructural control of nickel hydroxide is significant for improving charge capacity and electrochemical activity (Sakai, Miyazaki, & Kijima, 2008).
Hydroxide Ions in High Temperature Corrosion Processes : The formation of volatile metal hydroxides from metal oxides and water vapor plays a significant role in high temperature corrosion processes. Studies on the thermodynamics of these reactions contribute to understanding corrosion in various industrial applications (Jacobson, Myers, Opila, & Copland, 2005).
Amorphous Nickel Hydroxide for Supercapacitors : The use of amorphous nickel hydroxide nanospheres in electrochemical supercapacitors has been demonstrated. This material shows high capacitance and energy density, offering potential in advanced electrochemical pseudocapacitor applications (Li, Yu, Wang, Liu, Liang, Xiao, Wang, Tong, & Yang, 2013).
Propriétés
Numéro CAS |
14337-01-0 |
|---|---|
Nom du produit |
Hydroxide |
Formule moléculaire |
OH(−) HO- |
Poids moléculaire |
17.007 g/mol |
Nom IUPAC |
hydroxide |
InChI |
InChI=1S/H2O/h1H2/p-1 |
Clé InChI |
XLYOFNOQVPJJNP-UHFFFAOYSA-M |
SMILES |
[OH-] |
SMILES canonique |
[OH-] |
Autres numéros CAS |
14337-01-0 14280-30-9 |
Description physique |
Solid |
Synonymes |
hydroxide hydroxide ion hydroxyl ion OH- |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

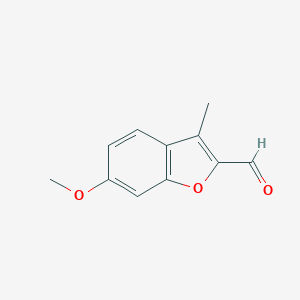
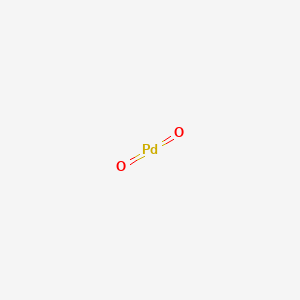
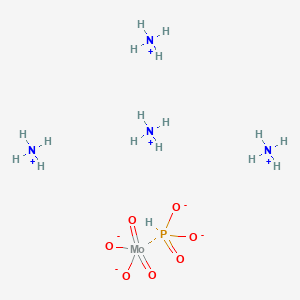
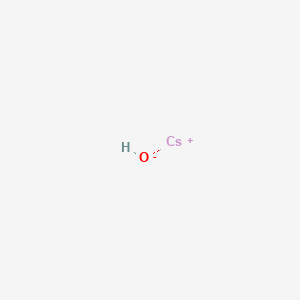

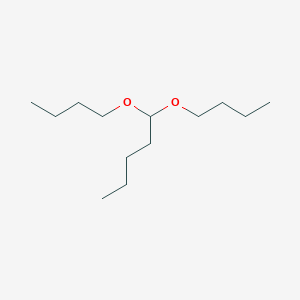
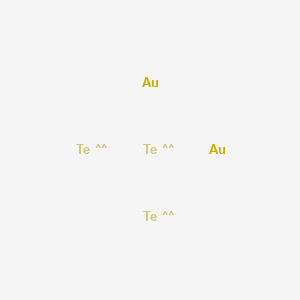

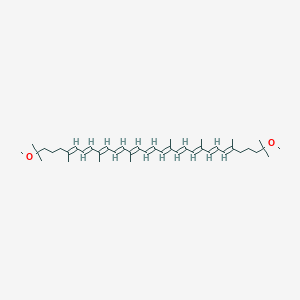

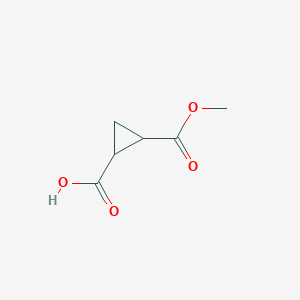
![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
